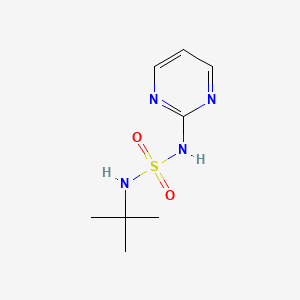

![molecular formula C14H11ClN4O B5517726 N-{[5-(5-氯-2-甲基苯基)-2-呋喃基]亚甲基}-4H-1,2,4-三唑-4-胺](/img/structure/B5517726.png)

N-{[5-(5-氯-2-甲基苯基)-2-呋喃基]亚甲基}-4H-1,2,4-三唑-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of derivatives similar to N-{[5-(5-chloro-2-methylphenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine often involves reactions between 4-amino-4H-1,2,4-triazole and various aromatic aldehydes, leading to a series of substituted compounds. These processes typically employ cyclization reactions with hydrazine hydrate in ethanol, with the structures of the synthesized compounds being characterized through 1H NMR and IR spectroscopic studies (Panchal & Patel, 2011). Another related synthesis approach involves the reaction of ester ethoxycarbonylhydrazones with primary amines, leading to various 1,2,4-triazole derivatives with potential antimicrobial activities (Bektaş et al., 2010).

Molecular Structure Analysis

The molecular structure of related 1,2,4-triazole derivatives has been extensively studied, revealing insights into their conformation and bonding. For instance, studies on 3,5-bis{4-[(benzimidazol-1-yl)methyl]phenyl}-4H-1,2,4-triazol-4-amine highlight the antiperiplanar conformation of terminal benzimidazole groups and their ability to form two-dimensional networks via intermolecular hydrogen bonds (Li et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving 1,2,4-triazole derivatives are versatile, including nucleophilic ring openings and cyclizations. For instance, the electrochemical synthesis of 5-methylene-1,3-oxazolidin-2-ones from acetylenic amines and carbon dioxide demonstrates the reactivity of related structures under mild conditions, avoiding toxic chemicals (Feroci et al., 2005).

科学研究应用

合成和抗菌活性

一些新的1,2,4-三唑衍生物,包括与N-{[5-(5-氯-2-甲基苯基)-2-呋喃基]亚甲基}-4H-1,2,4-三唑-4-胺相关的化合物,已被合成并评估了它们的抗菌特性。发现这些化合物对测试过的微生物具有良好或中等的活性,突出了它们在新型抗菌剂开发中的潜力(Bektaş 等,2010)。

化学结构和活性关系

对新型三唑喹唑啉腺苷拮抗剂的构效关系的研究已经确定了具有强效腺苷拮抗活性的化合物。这些发现与针对腺苷受体的药物开发相关,对治疗各种疾病具有意义(Francis 等,1988)。

不对称合成

通过处理(芳基甲基)(3-氯丙基)-Boc-胺,已经实现了(S)-2-芳基-Boc-吡咯烷的高度对映选择性合成,展示了N-{[5-(5-氯-2-甲基苯基)-2-呋喃基]亚甲基}-4H-1,2,4-三唑-4-胺在不对称合成过程中的多功能性(Wu 等,1996)。

开环反应

5-[(2-呋喃基)亚甲基]-2,2-二甲基-1,3-二氧杂环-4,6-二酮与环状仲胺的开环反应研究提供了对含呋喃基化合物在有机合成中的反应性和潜在应用的见解(Šafár̆ 等,2000)。

光化学研究的准备

1-(2-呋喃基)-2-芳基乙烯的制备促进了光化学和光电子能谱学的研究,表明N-{[5-(5-氯-2-甲基苯基)-2-呋喃基]亚甲基}-4H-1,2,4-三唑-4-胺在这些研究领域中的作用(Karminski-Zamola 和 Jakopčić,1981)。

作用机制

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a pharmaceutical, it would interact with biological targets in the body. If it’s intended to be used as a catalyst, it would participate in chemical reactions . Without more information, it’s difficult to predict the exact mechanism of action .

安全和危害

未来方向

The future research directions for this compound could include exploring its potential applications in various fields, such as pharmaceuticals, materials science, or catalysis, based on its unique structure and properties . Further studies could also focus on optimizing its synthesis and characterizing its physical and chemical properties in more detail .

属性

IUPAC Name |

(E)-1-[5-(5-chloro-2-methylphenyl)furan-2-yl]-N-(1,2,4-triazol-4-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN4O/c1-10-2-3-11(15)6-13(10)14-5-4-12(20-14)7-18-19-8-16-17-9-19/h2-9H,1H3/b18-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKPPIEPRQABAAQ-CNHKJKLMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)C2=CC=C(O2)C=NN3C=NN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)Cl)C2=CC=C(O2)/C=N/N3C=NN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-[(1-piperidinylcarbonothioyl)amino]benzoate](/img/structure/B5517644.png)

![N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5517662.png)

![6-{[4-(3-chlorophenyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B5517680.png)

![2-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 3-nitrobenzoate](/img/structure/B5517694.png)

![1-(3-chloro-4-fluorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5517718.png)

![1-{[4-(3-biphenylyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}cyclopropanecarboxamide](/img/structure/B5517734.png)

![5-(phenoxymethyl)-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5517748.png)

![N-(3-chloro-4-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5517754.png)

![2-cyclopropyl-9-[(4-fluoro-2-methylphenyl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5517761.png)

![N-(3-acetylphenyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5517768.png)